2-Ethyldibenzothiophene
Description
2-Ethyldibenzothiophene (C₁₄H₁₂S) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) characterized by a dibenzothiophene core substituted with an ethyl group at the 2-position. Dibenzothiophene derivatives are critical in petroleum refining due to their resistance to hydrodesulfurization (HDS), a process that removes sulfur to meet environmental regulations. The ethyl substituent introduces steric and electronic effects, altering reactivity and physical properties compared to unsubstituted dibenzothiophene.
Properties
CAS No. |
89816-98-8 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
InChI Key |
OIWTUZCEIKRYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.
Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds and as a model compound in studies of sulfur-containing heterocycles.
Biology: Research has explored its potential as a biomarker for certain environmental conditions and its interactions with biological systems.
Medicine: While not widely used in medicine, derivatives of dibenzothiophene have shown potential in pharmaceutical research for their biological activities.
Industry: It is used in the petrochemical industry to study the desulfurization processes of crude oil and as an indicator of the thermal maturity of source rocks
Mechanism of Action
The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .
Comparison with Similar Compounds
The following analysis compares 2-ethyldibenzothiophene with structurally related sulfur-containing PAHs, focusing on molecular structure, physicochemical properties, and reactivity.
Structural Comparison
Key Observations :
- Ring Complexity : Benzo[b]naphtho[2,3-d]thiophene’s larger fused-ring system enhances aromatic stability and resistance to degradation .
Physicochemical Properties
Key Observations :
- The ethyl group in this compound elevates molecular weight and lipophilicity (LogP), enhancing its affinity for organic matrices (e.g., crude oil).
- Benzo[b]thiophene’s simpler structure results in lower boiling points and higher water solubility compared to dibenzothiophene derivatives .
Reactivity in Desulfurization
Key Observations :
- Alkyl substituents (e.g., ethyl) in dibenzothiophenes shield sulfur atoms from catalytic sites, requiring higher HDS temperatures and pressures.
- Benzo[b]naphtho[2,3-d]thiophene’s fused rings create planar structures that adsorb strongly onto catalysts, further reducing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
